molecular formula C7H7N3S B015510 5-Amino-3-(2-thienyl)pyrazole CAS No. 96799-03-0

5-Amino-3-(2-thienyl)pyrazole

Cat. No.: B015510
CAS No.: 96799-03-0
M. Wt: 165.22 g/mol
InChI Key: TXSOLYKLZBJHFF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 5-Amino-3-(2-thienyl)pyrazole is the respiratory system . .

Mode of Action

It’s known that 5-amino-pyrazoles are potent reagents in organic and medicinal synthesis , suggesting that they may interact with various biological targets

Biochemical Pathways

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse organic molecules , indicating that they may influence a variety of biochemical pathways.

Result of Action

Given its potential impact on the respiratory system , it may have effects at the cellular level in respiratory tissues

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSOLYKLZBJHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335160
Record name 5-Amino-3-(2-thienyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96799-03-0
Record name 5-Amino-3-(2-thienyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?

A1: Research indicates that this compound exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with this compound (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with this compound significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that this compound could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.

Q2: How does this compound interact with biological systems, particularly enzymes?

A2: this compound has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with this compound. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between this compound and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.

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